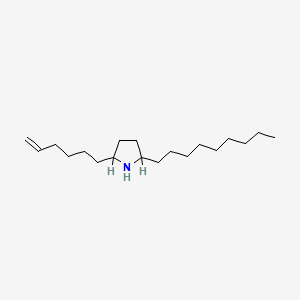

2-Hex-5-enyl-5-nonylpyrrolidine

説明

2-Hex-5-enyl-5-nonylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated amine ring with two distinct substituents: a hex-5-enyl group at position 2 and a nonyl chain at position 5. Pyrrolidine’s saturated structure confers flexibility and basicity due to the secondary amine, distinguishing it from aromatic heterocycles like pyridine or pyrimidine. The hex-5-enyl substituent introduces a terminal alkene, which may enhance reactivity toward addition or polymerization, while the nonyl group contributes to hydrophobicity. Although direct synthetic details for this compound are absent in the provided evidence, analogous methods for pyrrolidine derivatives often involve alkylation or ring-closing reactions with appropriately functionalized precursors.

特性

CAS番号 |

100594-88-5 |

|---|---|

分子式 |

C19H37N |

分子量 |

279.5 g/mol |

IUPAC名 |

2-hex-5-enyl-5-nonylpyrrolidine |

InChI |

InChI=1S/C19H37N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,18-20H,2-3,5-17H2,1H3 |

InChIキー |

VJYHAIYEEJOCLT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC1CCC(N1)CCCCC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hex-5-enyl-5-nonyl-pyrrolidine typically involves the reaction of appropriate alkyl halides with pyrrolidine under basic conditions. One common method involves the use of hex-5-enyl bromide and nonyl bromide as starting materials, which react with pyrrolidine in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Hex-5-enyl-5-nonyl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product .

化学反応の分析

4. 科学研究における用途

2-ヘキサ-5-エニル-5-ノニル-ピロリジンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害や受容体結合など、生物系への潜在的な影響について研究されています。

医学: アセチルコリンエステラーゼ阻害など、潜在的な治療効果について調査されています。これは、神経疾患の治療に関連する可能性があります。

産業: 特殊化学品や材料の開発に使用されています。

科学的研究の応用

2-Hex-5-enyl-5-nonyl-pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as acetylcholinesterase inhibition, which could be relevant in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

6. 類似の化合物との比較

類似の化合物

2-ヘキサ-5-エニル-5-ノニル-ピロリジン: 特定のアルキル鎖の長さと位置が独特です。

2-ヘキサ-5-エニル-5-デシル-ピロリジン: 構造は類似していますが、ノニル基の代わりにデシル基を持っています。

2-ヘキサ-5-エニル-5-オクチル-ピロリジン: 構造は類似していますが、ノニル基の代わりにオクチル基を持っています。

類似化合物との比較

Heterocyclic Core

- 2-Hex-5-enyl-5-nonylpyrrolidine: Pyrrolidine (saturated 5-membered ring, one nitrogen) .

- 2-(Hex-5-enyl)pyridine (CAS 71532-23-5): Pyridine (aromatic 6-membered ring, one nitrogen) with a hex-5-enyl group at position 2 .

- 2-[4-(Hexyloxy)phenyl]-5-nonylpyrimidine (CAS 57202-56-9): Pyrimidine (aromatic 6-membered ring, two nitrogens) with a nonyl group at position 5 and a hexyloxyphenyl group at position 2 .

Substituent Features

| Compound | Key Substituents | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 2-Hex-5-enyl-5-nonylpyrrolidine | 2-hex-5-enyl (C₆H₁₁), 5-nonyl (C₉H₁₉) | C₁₉H₃₅N | 281.49* |

| 2-(Hex-5-enyl)pyridine | 2-hex-5-enyl (C₆H₁₁) | C₁₁H₁₅N | 161.24 |

| 2-[4-(Hexyloxy)phenyl]-5-nonylpyrimidine | 5-nonyl (C₉H₁₉), 2-[4-(hexyloxy)phenyl] (C₆H₁₃O–C₆H₄–) | C₂₅H₃₈N₂O | 382.58 |

*Calculated based on molecular formula.

Physicochemical Properties

- Hydrophobicity: The nonyl chain in 2-Hex-5-enyl-5-nonylpyrrolidine and 2-[4-(hexyloxy)phenyl]-5-nonylpyrimidine increases lipophilicity compared to 2-(hex-5-enyl)pyridine. However, the hexyloxyphenyl group in the pyrimidine derivative introduces moderate polarity due to the ether oxygen .

- Reactivity: The terminal alkene in 2-Hex-5-enyl-5-nonylpyrrolidine and 2-(hex-5-enyl)pyridine may undergo addition reactions (e.g., hydrogenation, epoxidation), whereas the saturated pyrrolidine ring is less reactive than pyridine’s aromatic system .

Research Findings and Implications

- Aromatic vs. Saturated Systems : Pyridine and pyrimidine derivatives exhibit aromatic stabilization, enhancing thermal stability but reducing basicity compared to pyrrolidine .

- Functional Group Impact: The hex-5-enyl group’s unsaturation offers synthetic versatility, while nonyl chains dominate hydrophobicity-driven applications (e.g., surfactants, lipid membranes) .

- Hydrogen Bonding : Unlike the pyrimidine derivative in , which forms N–H···O hydrogen bonds, pyrrolidine’s saturated structure may limit such interactions, affecting solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。